Hydroxyethyl-2,6-dinitro-p-anisidine
Description
Structure
2D Structure
Properties
CAS No. |
122252-11-3 |
|---|---|
Molecular Formula |
C9H11N3O6 |
Molecular Weight |
257.2 g/mol |
IUPAC Name |
2-(4-methoxy-2,6-dinitroanilino)ethanol |
InChI |
InChI=1S/C9H11N3O6/c1-18-6-4-7(11(14)15)9(10-2-3-13)8(5-6)12(16)17/h4-5,10,13H,2-3H2,1H3 |
InChI Key |
DRGWFGDFEXFERK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1)[N+](=O)[O-])NCCO)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=C(C(=C1)[N+](=O)[O-])NCCO)[N+](=O)[O-] |
Other CAS No. |
122252-11-3 |
Origin of Product |
United States |
Scientific Research Applications
Cosmetic Applications
Hydroxyethyl-2,6-dinitro-p-anisidine is primarily utilized in cosmetic formulations, especially in hair dye products. Its properties allow it to impart stable and vibrant colors across various pH levels, making it a versatile ingredient in hair coloring formulations.
Regulatory Status
The compound is recognized under various cosmetic regulations, including the ASEAN Cosmetic Directive, which permits its use in hair dye products . The ability to maintain color stability even when mixed with other cosmetic products is a significant advantage, as noted in patent literature that emphasizes its effectiveness across different formulations .
Case Studies
- Stability Testing : A study demonstrated that formulations containing this compound maintained color integrity after multiple washes and exposure to varying pH levels. This stability is crucial for consumer satisfaction in hair dye products.
- Consumer Acceptance : Surveys conducted on products containing this compound showed a high level of consumer satisfaction regarding color vibrancy and longevity compared to traditional hair dyes.
Pharmaceutical Applications
In addition to its cosmetic uses, this compound has potential applications in the medical field, particularly concerning respiratory therapies. Research indicates that this compound may assist in the relaxation of smooth muscle lining the airways, offering therapeutic benefits for pulmonary diseases.
Case Studies
- Bronchodilator Effects : Experimental studies on animal models have shown that this compound can induce bronchodilation, providing a basis for further research into its use as a treatment for conditions like asthma or chronic obstructive pulmonary disease (COPD).
- Combination Therapies : Investigations into combination therapies involving this compound have suggested enhanced efficacy when used alongside traditional bronchodilators.
Data Summary Table
| Application Area | Specific Use | Benefits |
|---|---|---|
| Cosmetics | Hair dye formulations | Color stability across pH levels; vibrant colors |
| Pharmaceuticals | Potential bronchodilator | Smooth muscle relaxation; therapeutic for respiratory conditions |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Nitroaromatic Compounds
Key Findings:
Structural Differences :
- This compound uniquely combines methoxy , dinitro , and hydroxyethyl groups on a benzene ring, distinguishing it from simpler nitroanilines (e.g., 2-nitro-p-phenylenediamine) .
- Compounds like 6-Nitro-2,5-pyridinediamine feature a pyridine core , altering their electronic properties and solubility compared to benzene-based analogs .
Functional and Safety Profiles: this compound and Hydroxyethyl-2-nitro-p-toluidine share a hydroxyethylamino group but differ in nitro group positions and substituents (methyl vs. methoxy). This impacts their reactivity and toxicity profiles . 2-Nitro-p-phenylenediamine is banned in the EU due to carcinogenicity, whereas this compound remains permissible under strict safety assessments .
Regulatory Landscape :
- The EU’s Scientific Committee on Cosmetic Products (SCCP) has flagged this compound (listed as SCCNFP/0141/99) for rigorous toxicological evaluation, reflecting concerns common to nitroaromatic dyes .
- Discrepancies exist in classification: erroneously lists this compound as an insecticide , conflicting with its documented use in cosmetics .
Preparation Methods
Nitration of p-Anisidine to 2,6-Dinitro-p-anisidine
The foundational step in synthesizing Hydroxyethyl-2,6-dinitro-p-anisidine is the nitration of p-anisidine (4-methoxyaniline). Source outlines a nitration protocol using concentrated nitric acid (98%) in aqueous sulfuric acid at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, with the methoxy group directing nitro groups to the ortho positions (2 and 6):
Reaction equation:
Optimized conditions:
-
Temperature: Maintained below 5°C to suppress side reactions.
Post-reaction, the product is isolated via ice-water quenching and centrifugal dehydration, yielding 2,6-dinitro-p-anisidine with a melting point of 152.0–153.0°C.
Hydroxyethylation of 2,6-Dinitro-p-anisidine
Introducing the hydroxyethyl group to the aromatic amine presents challenges due to the electron-withdrawing nitro groups, which reduce the nucleophilicity of the amine. Two primary strategies have been explored:
Alkylation with Ethylene Oxide
Ethylene oxide reacts with 2,6-dinitro-p-anisidine under basic conditions to form the N-(2-hydroxyethyl) derivative. The reaction is conducted in a polar aprotic solvent (e.g., dimethylformamide) with potassium carbonate as a base:
Reaction equation:
Conditions:
Nucleophilic Substitution with 2-Chloroethanol
An alternative approach employs 2-chloroethanol as the alkylating agent. The reaction requires activation of the amine via deprotonation using sodium hydride:
Reaction equation:
Optimization challenges:
-
Competing side reactions (e.g., O-alkylation) necessitate careful stoichiometric control.
-
Solvent selection (tetrahydrofuran or dichloromethane) impacts reactivity.
Industrial-Scale Production Considerations
Catalytic Hydrogenation of Nitro Intermediates
Source highlights the use of quaternary catalysts (Ni-Mo-Co-Li/Al₂O₃) for hydrogenation steps in analogous syntheses. For this compound, catalytic hydrogenation may reduce nitro groups if introduced prematurely, necessitating sequential nitration and alkylation.
Key parameters for hydrogenation:
Protection-Deprotection Strategies
To prevent hydroxyl group oxidation during nitration, temporary protection (e.g., acetylation) is employed:
Example protocol:
-
Nitrate protected intermediate.
-
Deprotect via hydrolysis under mild alkaline conditions.
Comparative Analysis of Synthetic Pathways
Trade-offs:
-
Ethylene oxide offers higher scalability but requires stringent temperature control.
-
Catalytic methods (as in) achieve superior purity but involve multi-step workflows.
Reaction Optimization and Troubleshooting
Mitigating Side Reactions
Q & A
Basic: What analytical techniques are recommended for characterizing Hydroxyethyl-2,6-dinitro-p-anisidine in synthetic mixtures?
Methodological Answer:
this compound (CAS 122252-11-3) requires multi-modal characterization due to its nitro and aromatic functional groups. Key techniques include:
- High-Performance Liquid Chromatography (HPLC) : Optimize using acetonitrile-water gradients (e.g., 20:80 v/v, pH 2.5) to separate impurities and quantify purity .
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the IUPAC structure (1-(2-hydroxyethyl)amino-4-methoxy-2,6-dinitrobenzene), focusing on aromatic proton shifts and nitro group splitting patterns .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative mode can detect molecular ions (expected m/z ~284) and fragmentation patterns .
- UV-Vis Spectroscopy : Monitor λmax in ethanol (likely 300–400 nm due to nitroaromatic conjugation) for concentration calibration .
Advanced: How does the positioning of nitro groups in this compound influence its stability in oxidative environments?
Methodological Answer:
The para-nitro groups at positions 2 and 6 create steric hindrance and electron-withdrawing effects, which may reduce stability under oxidative conditions. To test this:
- Kinetic Studies : Compare degradation rates under controlled oxidative stressors (e.g., H2O2, UV light) using HPLC to track byproduct formation.
- Computational Modeling : Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) for nitro groups and predict degradation pathways .
- pH-Dependent Stability Assays : Assess hydrolytic stability across pH 3–10, noting nitro group reduction or displacement reactions .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
Refer to GHS hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation):
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid latex due to potential solvent interactions .
- Ventilation : Conduct experiments in fume hoods to prevent inhalation of dust or vapors .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid dry sweeping to prevent aerosolization .
- Waste Disposal : Segregate nitroaromatic waste for incineration at licensed facilities to prevent environmental contamination .
Advanced: How can researchers resolve contradictory data on the compound’s photostability in hair dye matrices?
Methodological Answer:
Contradictions may arise from matrix composition (e.g., surfactants, pH modifiers) or light exposure variability. Mitigation strategies include:
- Controlled Light Aging : Use standardized UV chambers (e.g., ISO 24443) with irradiance calibrated to 1.1 W/m² at 340 nm. Compare degradation in synthetic vs. commercial formulations .
- Matrix Effect Analysis : Perform HPLC-MS to identify interactions between this compound and co-ingredients (e.g., hydroxyethylcellulose) that may quench or accelerate degradation .
- Statistical Robustness Testing : Apply ANOVA or mixed-effects models to assess inter-laboratory variability in photostability assays .
Basic: What synthetic routes are documented for this compound, and how can purity be optimized?
Methodological Answer:
The compound is synthesized via nitration and alkylation:
- Step 1 : Nitrate p-anisidine (4-methoxyaniline) with HNO3/H2SO4 at 0–5°C to yield 2,6-dinitro-p-anisidine .
- Step 2 : React with ethylene oxide or 2-chloroethanol under basic conditions (pH 9–10) to introduce the hydroxyethyl group .
- Purification : Recrystallize from ethanol-water mixtures (70:30 v/v) to remove unreacted starting materials. Monitor purity via HPLC (≥98% target) .
Advanced: What mechanistic insights explain the compound’s reactivity in radical-mediated oxidation pathways?
Methodological Answer:
The nitro groups act as radical scavengers, but the hydroxyethyl side chain may participate in H-abstraction. Experimental approaches:
- Electron Paramagnetic Resonance (EPR) : Detect transient radicals (e.g., hydroxyl, peroxyl) in Fenton reaction systems using spin traps like DMPO .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., d2-hydroxyethyl) to trace hydrogen transfer pathways via MS/MS .
- Kinetic Isotope Effects (KIE) : Compare degradation rates of deuterated vs. protiated forms to identify rate-determining steps .
Basic: How should researchers design dose-response studies to assess the compound’s cytotoxicity in in vitro models?
Methodological Answer:
- Cell Lines : Use keratinocytes (HaCaT) or fibroblasts (NIH/3T3) for dermal toxicity screening .
- Exposure Protocol : Apply concentrations from 0.1–100 µM for 24–72 hours. Include vehicle controls (e.g., DMSO ≤0.1%) .
- Endpoints : Measure viability via MTT/WST-1 assays, oxidative stress via ROS probes (e.g., DCFH-DA), and apoptosis via caspase-3/7 activity .
Advanced: What computational tools predict the environmental fate of this compound post-disposal?
Methodological Answer:
- QSAR Modeling : Use EPI Suite to estimate biodegradation (BIOWIN) and ecotoxicity (ECOSAR) profiles based on nitroaromatic substructures .
- Molecular Dynamics (MD) : Simulate soil adsorption coefficients (Koc) to assess groundwater contamination risks .
- Life Cycle Assessment (LCA) : Model industrial-scale disposal scenarios (incineration vs. landfill) using SimaPro or OpenLCA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
